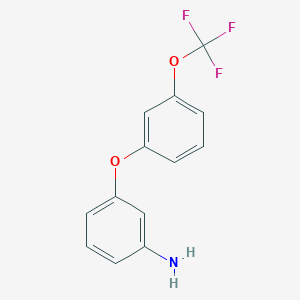

3-(3-(Trifluoromethoxy)phenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(trifluoromethoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-6-2-5-11(8-12)18-10-4-1-3-9(17)7-10/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRCEIZCVARCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446945 | |

| Record name | 3-(3-trifluoromethoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263266-23-5 | |

| Record name | 3-(3-trifluoromethoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 3 Trifluoromethoxy Phenoxy Aniline and Its Analogs

Established Synthetic Routes and Reaction Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the synthesis of diaryl ethers. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for the construction of the C-O bond in 3-(3-(trifluoromethoxy)phenoxy)aniline.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of diaryl ethers, a boronic acid derivative of one of the aryl components is coupled with a halogenated derivative of the other. The general catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

A plausible Suzuki-Miyaura approach to this compound could involve the coupling of (3-(trifluoromethoxy)phenyl)boronic acid with 3-bromoaniline (B18343) or the coupling of 3-aminophenoxy boronic acid with 1-bromo-3-(trifluoromethoxy)benzene (B1268021). The choice of reactants can be influenced by the commercial availability and stability of the boronic acid derivatives.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.org While primarily used for C-N bond formation, modifications of this reaction, often referred to as Buchwald-Hartwig C-O coupling, are highly effective for the synthesis of diaryl ethers from aryl halides and phenols. nih.gov This method often employs bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. A potential route to this compound via this method would be the reaction of 3-aminophenol (B1664112) with 1-bromo-3-(trifluoromethoxy)benzene in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. A complementary set of copper- and palladium-based catalyst systems have been developed for the selective O- and N-arylation of unprotected aminophenols. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | (3-(Trifluoromethoxy)phenyl)boronic acid | 3-Bromoaniline | Pd catalyst, base | Forms C-C bond, adaptable for C-O bond. |

| Buchwald-Hartwig C-O Coupling | 3-Aminophenol | 1-Bromo-3-(trifluoromethoxy)benzene | Pd catalyst, phosphine ligand, base | Direct formation of diaryl ether linkage. |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of aryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. core.ac.uk The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. core.ac.uk For the synthesis of this compound, an SNAr approach would typically involve the reaction of a phenoxide with an activated aryl halide.

A viable SNAr strategy could involve the reaction of 3-aminophenol with an aryl halide bearing a trifluoromethoxy group and another strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. For instance, the reaction of 3-aminophenol with 1-fluoro-2-nitro-5-(trifluoromethoxy)benzene would be a plausible route. The nitro group activates the ring towards nucleophilic attack by the phenoxide of 3-aminophenol, and subsequent reduction of the nitro group would yield the desired aniline (B41778). The synthesis of diaryl ethers can also be achieved through the SNAr reaction of nitroarenes with phenols. researchgate.net

The trifluoromethoxy group itself is electron-withdrawing, which can facilitate SNAr reactions, although additional activation might be necessary for high yields. The choice of leaving group on the electrophilic partner is also crucial, with fluoride (B91410) being the most effective, followed by chloride, bromide, and iodide.

Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. While condensation reactions are widely used for the synthesis of various aniline derivatives, for instance, through the formation of imines or amides, they are not a primary method for the direct construction of the diaryl ether linkage found in this compound.

The formation of a C-O bond between two aryl rings typically requires conditions that are not characteristic of standard condensation reactions. Methods like the Ullmann condensation, which is a copper-catalyzed reaction, are more appropriate for this purpose and are mechanistically distinct from simple condensation reactions. wikipedia.org Therefore, while condensation reactions are vital in organic synthesis, their application in the direct formation of the core structure of this compound is limited.

The synthesis of this compound can be effectively achieved through multi-step synthetic sequences starting from readily available halogenated precursors. These sequences often involve the protection of the reactive amino group of an aniline derivative, followed by the formation of the diaryl ether bond, and concluding with a deprotection step.

A representative multi-step synthesis could commence with the protection of the amino group of 3-bromoaniline, for example, as an acetamide. The resulting N-(3-bromophenyl)acetamide can then undergo a palladium-catalyzed C-O coupling reaction, such as the Buchwald-Hartwig ether synthesis, with 3-(trifluoromethoxy)phenol. nih.gov Alternatively, an Ullmann condensation could be employed. Following the successful formation of the diaryl ether linkage, the protecting group on the nitrogen atom is removed, typically by hydrolysis under acidic or basic conditions, to afford the final product, this compound.

The synthesis of the key intermediate, 3-(trifluoromethoxy)phenol, can be accomplished through various methods, including the diazotization of 3-(trifluoromethoxy)aniline (B52521) followed by hydrolysis. A process for preparing trifluoromethyl-substituted phenols has been described which involves the reaction of a trifluoromethylhalobenzene with a sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether, which is then hydrogenolyzed. google.com

Innovative Trifluoromethoxylation and Phenoxylation Strategies

The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique electronic properties and high lipophilicity. nih.gov The development of efficient and regioselective methods for the introduction of the trifluoromethoxy group onto aromatic systems is therefore of significant interest. These innovative strategies are crucial for the synthesis of precursors like 3-(trifluoromethoxy)phenol.

Recent advances in trifluoromethoxylation include both electrophilic and nucleophilic approaches. Electrophilic trifluoromethoxylation often employs hypervalent iodine reagents, such as Togni's reagents. nih.govacs.org These reagents can directly trifluoromethoxylate phenols and other activated aromatic compounds with high regioselectivity. The reaction of phenols with these reagents can lead to the formation of aryl trifluoromethyl ethers. nih.gov

Nucleophilic trifluoromethoxylation strategies involve the use of a source of the trifluoromethoxide anion (CF3O-). The development of stable and easy-to-handle reagents that can deliver this nucleophile has been a major focus of research. These methods are particularly useful for the trifluoromethoxylation of aryl halides and sulfonates.

A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, which involves the radical O-trifluoromethylation of N-aryl-N-hydroxyacetamides followed by a thermally induced OCF3 migration. nih.gov Such innovative methods provide access to a wide range of trifluoromethoxylated building blocks for the synthesis of complex molecules.

| Trifluoromethoxylation Strategy | Reagent Type | Typical Substrate | Key Features |

|---|---|---|---|

| Electrophilic Trifluoromethoxylation | Hypervalent iodine reagents (e.g., Togni's reagents) | Phenols, electron-rich arenes | Direct C-H or O-H trifluoromethoxylation, often with high regioselectivity. |

| Nucleophilic Trifluoromethoxylation | Sources of CF3O- | Aryl halides, aryl sulfonates | Substitution of a leaving group with a trifluoromethoxy group. |

| Radical O-Trifluoromethylation and Migration | Radical CF3 source | N-Aryl-N-hydroxyacetamides | Provides access to ortho-trifluoromethoxylated anilines. |

Intramolecular OCF3 Migration Reactions in Aniline Synthesis

A notable strategy for the synthesis of trifluoromethoxylated aniline derivatives involves a two-step sequence comprising O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration. nih.gov This method provides regioselective access to ortho-OCF3 aniline derivatives. The process is initiated by the O-trifluoromethylation of an N-aryl-N-hydroxylamine, which then undergoes a thermally induced migration of the OCF3 group to the ortho position of the aromatic ring. nih.gov

The mechanism of this migration is proposed to involve a heterolytic cleavage of the N-OCF3 bond, leading to the formation of a nitrenium ion and a trifluoromethoxide. nih.gov A subsequent recombination of these species results in the final ortho-trifluoromethoxylated aniline product. nih.gov This synthetic protocol is valued for its use of stable reagents, operational simplicity, and tolerance of various functional groups. nih.gov

For instance, the O-trifluoromethylation of methyl 4-(N-hydroxyacetamido)benzoate with Togni reagent II in the presence of cesium carbonate (Cs2CO3) in chloroform (B151607) yields the corresponding 4-(N-(trifluoromethoxy)acetamido)benzoate in high yield. nih.gov This intermediate, when heated in nitromethane (B149229) (MeNO2), undergoes the OCF3-migration to produce methyl 4-acetamido-3-(trifluoromethoxy)benzoate. nih.gov

Table 1: Example of Intramolecular OCF3 Migration

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Methyl 4-(N-hydroxyacetamido)benzoate | 1. Togni reagent II, Cs2CO3, CHCl3, RT 2. MeNO2, 120 °C | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 85% (over two steps) nih.gov |

It is important to note that for electron-deficient aromatic systems, higher temperatures are necessary to facilitate the intramolecular OCF3-migration step. nih.gov

Electrophilic and Nucleophilic Trifluoromethylation Techniques

The introduction of a trifluoromethyl group can be achieved through various electrophilic and nucleophilic trifluoromethylation reactions. Electrophilic trifluoromethylating agents, such as S-(trifluoromethyl)diarylsulfonium salts, Umemoto's reagent, Togni's reagent, and others, are designed to transfer a "CF3+" equivalent to a nucleophilic substrate. chem-station.com Pioneering work by Yagupolskii and co-workers demonstrated the effectiveness of these sulfonium (B1226848) salts for the trifluoromethylation of thiophenolates. chem-station.com The development of these reagents has significantly expanded the toolkit for creating trifluoromethylated compounds. chem-station.comethz.ch

Nucleophilic trifluoromethylation, on the other hand, involves the transfer of a "CF3-" equivalent. A common source for this is fluoroform (HCF3), a potent greenhouse gas that can be utilized as an economical feedstock. beilstein-journals.org The combination of fluoroform with a strong base like potassium hexamethyldisilazide (KHMDS) in a solvent such as triglyme (B29127) can effectively generate the trifluoromethyl anion for the trifluoromethylation of esters to form trifluoromethyl ketones. beilstein-journals.org The stability of the CF3- anion is a critical factor, as it can decompose to difluorocarbene (:CF2) and fluoride (F-). beilstein-journals.org Solvents like N,N-dimethylformamide (DMF) can stabilize the CF3- anion by forming a hemiaminaloate adduct. beilstein-journals.org

In the context of aniline synthesis, direct trifluoromethylation can be challenging. However, Langlois and co-workers have shown that the electrophilic trifluoromethyl radical generated from sodium trifluoromethanesulfinate (CF3SO2Na) can react with electron-rich substrates like aniline. nih.gov

Optimization of Synthetic Conditions and Yields in Academic Contexts

The efficient synthesis of this compound heavily relies on the optimization of reaction conditions for the key bond-forming reactions, particularly the C-O cross-coupling to form the diaryl ether linkage.

Catalytic Systems and Ligand Effects in Cross-Coupling Reactions

The formation of the diaryl ether bond in this compound is typically achieved through a cross-coupling reaction, such as the Ullmann condensation or palladium-catalyzed methods. acs.orgwikipedia.org Traditional Ullmann reactions require stoichiometric amounts of copper and high temperatures. wikipedia.org Modern approaches often utilize catalytic amounts of copper or palladium with specialized ligands to achieve higher efficiency under milder conditions. wikipedia.orgnih.gov

In palladium-catalyzed C-O cross-coupling, the choice of ligand is crucial for the reactivity of the catalytic system. nih.gov Sterically hindered, electron-rich biarylphosphine ligands have been shown to be effective. nih.gov Research has demonstrated a direct correlation between the size of the ligand's substituents and the reactivity of the palladium catalyst, with larger substituents generally leading to increased reaction rates. nih.gov The development of new bulky biarylphosphine ligands has enabled some C-O cross-coupling reactions to occur at room temperature. nih.gov Monoligated palladium(0) species are considered the most active catalytic species in the cross-coupling cycle. researchgate.net

Nickel-catalyzed cross-coupling has also emerged as a powerful method for forming C-O bonds. acs.orgprinceton.edu These systems can offer alternatives to palladium, particularly for more challenging substrates. nih.gov

Table 2: Ligand Effects in Pd-Catalyzed Diaryl Ether Synthesis

| Ligand | Substituents | Product Yield (%) |

|---|---|---|

| L1-L6 | i-Pr on non-phosphine ring | <15 |

| L7 | - | 22 |

| L8 | Cy on non-phosphine ring | 54 |

| L10 | Cy on non-phosphine ring | 32 |

| L12 | t-Bu on non-phosphine ring | 0 |

*Reaction conditions: Coupling of 2-bromo-p-xylene (B1265381) and o-cresol (B1677501) at room temperature. nih.gov

Solvent Selection and Temperature Control for Improved Efficiency

Solvent and temperature are critical parameters in the synthesis of diaryl ethers. Traditional Ullmann condensations often necessitate high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) and temperatures exceeding 210 °C. wikipedia.org However, modern catalytic systems aim to reduce these harsh conditions.

In palladium-catalyzed couplings, the solvent can significantly influence the reaction outcome. A study on the synthesis of diaryl ethers using a specific palladium/ligand system explored various solvents. nih.gov While the initial study did not detail the full extent of solvent screening, it highlighted its importance in optimizing the reaction. nih.gov

For intramolecular OCF3 migration reactions, temperature control is essential. For example, the thermally induced migration in the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate is conducted at 120 °C in nitromethane. nih.gov The exclusion of oxygen and use of degassed solvents are also critical in certain steps, such as radical-mediated O-trifluoromethylation reactions. nih.gov

The optimization of Ullmann reactions has also been a focus of research. Studies on the synthesis of bitolyl and decafluorobiphenyl (B1670000) via Ullmann coupling investigated both solvent-free conditions and the use of DMF. The reaction in DMF resulted in higher yields (45-60%) compared to the solvent-free approach (25-42%). orientjchem.org

Advanced Purification Methodologies for Synthetic Intermediates and Products

The purification of intermediates and the final product is a crucial step to ensure the high purity required for subsequent applications. Traditional methods for the purification of aniline compounds include extraction with a suitable solvent like ethyl acetate (B1210297), followed by washing with acidic or basic solutions, and finally purification by column chromatography. google.com

In recent years, advancements in purification techniques have offered more efficient and continuous methods. In-line purification, often integrated with flow chemistry, allows for the continuous removal of impurities and excess reagents. nih.gov This is particularly advantageous for handling unstable intermediates. nih.gov Common in-line purification methods include the use of scavenger columns, distillation, nanofiltration, and extraction. nih.gov Scavenger resins, for instance, can be packed into a column in a flow system to selectively remove impurities through electrostatic or covalent interactions. nih.gov

For the synthesis of anilines, biocatalytic methods coupled with continuous extraction have been developed. This approach allows for the reaction and workup to be performed in a single, continuous operation, simplifying downstream processing. nih.gov The use of immobilized enzymes in packed-bed reactors facilitates their reuse and the removal of soluble proteins from the reaction mixture. nih.gov

In laboratory-scale synthesis, column chromatography remains a standard and effective method for obtaining high-purity products. For example, in the synthesis of N,2-dimethyl-N-(trifluoromethyl)aniline, the crude product was purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent. rsc.org

Derivatization Strategies and Their Research Applications for 3 3 Trifluoromethoxy Phenoxy Aniline

Functionalization of the Aniline (B41778) Moiety for Structural Diversity

The primary amine group of the aniline moiety is a key site for functionalization, offering a versatile handle to introduce a wide range of chemical functionalities and build molecular complexity.

Amidation and Urea (B33335) Bond Formation in Derivative Synthesis

The nucleophilic nature of the aniline nitrogen readily facilitates the formation of amide and urea linkages. Amidation is typically achieved by reacting 3-(3-(trifluoromethoxy)phenoxy)aniline with carboxylic acid derivatives, such as acyl chlorides or anhydrides. This reaction creates a stable amide bond, linking the core structure to various acyl groups. This strategy is fundamental in medicinal chemistry for synthesizing compounds with potential biological activities.

Similarly, the formation of urea derivatives can be accomplished through several synthetic routes. One common method involves the reaction of the aniline with isocyanates. Another approach is a fusion process where the aniline is heated with urea, leading to the formation of a symmetrical or unsymmetrical urea, depending on the reaction conditions and stoichiometry. google.com The synthesis of diaryl ureas, for example, is a strategy employed in the development of kinase inhibitors. asianpubs.org These reactions are crucial for creating libraries of compounds for screening purposes, where the substituents on the introduced acyl or carbamoyl (B1232498) groups can be systematically varied to probe structure-activity relationships.

Table 1: Examples of Amidation and Urea Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Key Bond Formed |

| This compound | Acyl Chloride (R-COCl) | Amide | -NH-C(=O)- |

| This compound | Isocyanate (R-NCO) | Urea | -NH-C(=O)-NH- |

| This compound | Urea (NH₂CONH₂) | Urea | -NH-C(=O)-NH- |

Formation of Imine (Schiff Base) Derivatives

The condensation reaction between the primary amine of this compound and an aldehyde or ketone results in the formation of an imine, commonly known as a Schiff base. This reaction is typically carried out under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule.

Schiff bases are valuable intermediates in organic synthesis and have been investigated for a wide range of applications, including as ligands in coordination chemistry and as precursors for the synthesis of other organic compounds. The formation of Schiff bases introduces a C=N double bond, which can influence the electronic and conformational properties of the molecule. Derivatives of trifluoromethoxy aniline have been used in the synthesis of Schiff base liquid crystals, highlighting the utility of this reaction in materials science. researchgate.net

Incorporation into Heterocyclic Scaffolds (e.g., Pyrazole (B372694), Pyrimidine)

The aniline functionality serves as a critical building block for the construction of various heterocyclic ring systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in the structures of many pharmaceuticals.

Pyrazole Derivatives: Pyrazole rings can be synthesized by reacting the aniline derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, a common route involves the condensation of a hydrazine, which can be formed from the aniline, with a β-diketone. Research has demonstrated the synthesis of pyrazole derivatives from trifluoromethyl-substituted anilines for evaluation as antimicrobial agents. nih.govnih.gov

Pyrimidine (B1678525) Derivatives: Pyrimidine scaffolds can be constructed through reactions involving the aniline moiety as a nucleophile in cyclocondensation reactions. For example, reaction with β-dicarbonyl compounds in the presence of a suitable reagent can lead to the formation of a pyrimidine ring. The trifluoromethyl group is a common substituent in pyrimidine-based compounds with cytotoxic activity.

The incorporation of the this compound core into these heterocyclic systems generates novel molecular architectures with potentially unique biological profiles, making this a fruitful area of research for drug discovery.

Modifications on the Phenoxy Ring for Enhanced Properties

The phenoxy ring provides another site for modification, allowing for the fine-tuning of the molecule's electronic and steric properties. Electrophilic aromatic substitution reactions are the primary means of introducing new functional groups onto this ring.

Strategic Halogenation and Alkyl Group Introduction

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenoxy ring can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Electrophilic halogenation reactions, using reagents such as N-bromosuccinimide (NBS) or selectfluor, can be employed to introduce bromine or fluorine atoms, respectively. The directing effects of the existing ether and trifluoromethoxy groups will influence the position of substitution.

Alkylation: Alkyl groups can be introduced onto the phenoxy ring through Friedel-Crafts alkylation or related reactions. These modifications can enhance the lipophilicity and steric bulk of the molecule. Research on the para-alkylation of anilines demonstrates the feasibility of introducing alkyl substituents onto aromatic rings within similar molecular contexts. le.ac.uk The synthesis of phenoxy ring-substituted acrylates with various alkyl and halo substituents further illustrates the synthetic accessibility of such derivatives. scispace.comchemrxiv.org

Introduction of Electron-Withdrawing and Electron-Donating Substituents

The electronic properties of the phenoxy ring can be modulated by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups: Groups such as nitro (-NO₂) or cyano (-CN) can be introduced through electrophilic aromatic substitution reactions like nitration or cyanation. The trifluoromethoxy group itself is strongly electron-withdrawing, and the addition of further EWGs would enhance this effect, potentially influencing the molecule's acidity and reactivity.

Electron-Donating Groups: EDGs like methoxy (B1213986) (-OCH₃) or alkyl groups can be introduced to increase the electron density of the phenoxy ring. This can alter the molecule's reactivity in subsequent reactions and modify its interaction with biological systems. The synthesis of flavones with substituted phenoxy moieties showcases methods for incorporating such groups. researchgate.net

Derivatization Techniques for Analytical Method Enhancement

For a molecule such as this compound, which lacks a strong chromophore or fluorophore and may exhibit poor ionization efficiency in mass spectrometry, derivatization is an essential tool for trace-level analysis. The selection of a derivatization strategy depends on the analytical instrumentation available, the sample matrix, and the desired sensitivity.

Pre-column derivatization is a technique where the analyte is chemically modified before its introduction into the liquid chromatography-mass spectrometry (LC-MS/MS) system. The primary goal is to attach a chemical moiety to the this compound molecule that enhances its detectability. This is typically achieved by improving its ionization efficiency in the mass spectrometer's source or by introducing a specific fragmentation pattern that is easily monitored.

For primary aromatic amines, reagents can be selected to introduce a permanently charged group (e.g., a quaternary ammonium (B1175870) salt) or a group that is readily protonated (e.g., an additional basic amine). This ensures the derivative is efficiently ionized, leading to a stronger signal and lower limits of detection. Research on various primary aromatic amines has shown that derivatization can significantly improve method sensitivity and robustness. nih.govresearchgate.netdoi.org

The table below illustrates potential pre-column derivatization reagents that could be applied to this compound, targeting its primary amine group to enhance LC-MS/MS analysis.

Table 1: Potential Pre-Column Derivatizing Agents for LC-MS/MS Analysis of this compound

| Derivatizing Agent | Reactive Group Targeted | Potential Benefit for LC-MS/MS |

|---|---|---|

| Succinimidyl Esters (e.g., NHS esters) | Primary Amine | Improves chromatographic retention and introduces a stable, predictable fragment for MS/MS. |

| Alkyl Chloroformates | Primary Amine | Increases hydrophobicity and can improve ionization efficiency. |

| Reagents with Quaternary Ammonium Groups | Primary Amine | Adds a permanent positive charge, significantly enhancing signal in positive-ion ESI-MS. |

In situ derivatization refers to the reaction of the analyte directly within the sample matrix, such as an environmental water sample or a biological fluid, without prior extraction or clean-up steps. nih.govnih.gov This approach is advantageous as it can simplify sample preparation, reduce analyte loss, and minimize sample handling time. researchgate.net For analyzing this compound in an aqueous environment, in situ derivatization could be used to convert the relatively polar amine into a more nonpolar derivative.

This transformation is particularly useful for subsequent analysis by techniques like solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE), followed by gas or liquid chromatography. Reagents like acetic anhydride (B1165640) are often used in aqueous systems to acetylate amines. researchgate.net This reaction neutralizes the basicity of the amine group and increases the molecule's hydrophobicity, leading to better extraction efficiency and improved retention on reversed-phase chromatography columns.

The primary benefits of applying this technique to this compound analysis include:

Enhanced Extraction: The resulting derivative is less water-soluble, allowing for more efficient extraction from the aqueous matrix.

Improved Chromatography: The less polar derivative will have a stronger interaction with C18 stationary phases in HPLC, leading to better peak shape and retention.

Matrix Effect Reduction: By altering the analyte's properties, it can be more effectively separated from interfering compounds in the original sample. nih.gov

Fluorescence detection offers exceptionally high sensitivity and selectivity for quantitative analysis. sdiarticle4.com Since this compound is not naturally fluorescent, derivatization with a fluorescent tagging reagent is required to utilize this detection method. This pre-column technique involves reacting the primary amine group with a fluorogenic or fluorophoric reagent to form a highly fluorescent product. nih.gov

Common reagents for derivatizing primary amines include Dansyl Chloride, Fluorescamine, and o-Phthalaldehyde (OPA). sdiarticle4.comlibretexts.org The resulting fluorescent derivative can then be separated by HPLC and detected at extremely low concentrations, often in the picomole to femtomole range. nih.gov The choice of reagent depends on factors such as reaction speed, stability of the derivative, and the presence of other nucleophiles in the sample matrix. nih.gov For instance, OPA reacts very quickly with primary amines in the presence of a thiol, making it suitable for automated pre-column derivatization systems. sdiarticle4.comthermofisher.com Dansyl chloride derivatives, while requiring longer reaction times, are generally more stable. nih.govsdiarticle4.com

Table 2: Common Fluorescent Derivatizing Agents for Primary Amines

| Reagent | Typical Reaction Conditions | Excitation λ (nm) | Emission λ (nm) | Key Characteristics |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Aqueous, basic pH, with a thiol (e.g., 2-mercaptoethanol), room temp. sdiarticle4.com | ~340 | ~455 | Fast reaction; reagent is non-fluorescent; derivatives can be unstable. nih.govsdiarticle4.com |

| Dansyl Chloride (DNS-Cl) | Alkaline pH, often requires heating (e.g., 30-60 min). sdiarticle4.com | ~335 | ~520 | Derivatives are stable; reagent itself can be hydrolyzed to a fluorescent product. nih.govsdiarticle4.com |

| Fluorescamine | Aqueous, borate (B1201080) buffer (pH 9-10), room temp. sdiarticle4.com | ~390 | ~475 | Very fast reaction; reagent is non-fluorescent, excess hydrolyzes to non-fluorescent products. |

Comprehensive Structure Activity Relationship Sar Studies of 3 3 Trifluoromethoxy Phenoxy Aniline Analogs

Mechanistic Influence of the Trifluoromethoxy Group on Biological Interactions

The trifluoromethoxy (-OCF₃) group is a unique substituent in medicinal chemistry that exerts a profound influence on a molecule's biological profile through the modulation of its physicochemical properties. nih.govnih.gov Its incorporation is a strategic tool for enhancing metabolic stability, membrane permeability, and binding affinity. nih.gov

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. nih.gov Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP) or the Hansch parameter (π), is a critical determinant of a compound's biopharmaceutical properties, including its absorption, distribution, and ability to cross cell membranes. The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes and access target sites within the cell. researchgate.net

| Substituent | Hansch Lipophilicity Parameter (π) |

|---|---|

| -H | 0.00 |

| -CH₃ (Methyl) | +0.56 |

| -Cl (Chloro) | +0.71 |

| -CF₃ (Trifluoromethyl) | +0.88 |

| -OCF₃ (Trifluoromethoxy) | +1.04 |

Data sourced from literature on substituent effects in medicinal chemistry. nih.govresearchgate.net

The trifluoromethoxy group influences target binding through a combination of electronic and steric effects. Electronically, the high electronegativity of the three fluorine atoms makes the -OCF₃ group a potent electron-withdrawing substituent. This property is primarily transmitted through the sigma bond framework (an inductive effect), which can alter the electron density of the attached aromatic ring. mdpi.com This modulation of the electronic landscape can significantly impact electrostatic or hydrogen bonding interactions with amino acid residues in a protein's binding pocket. researchgate.net

Sterically, the trifluoromethoxy group is bulkier than a methyl group or a hydrogen atom. researchgate.net This increased size can be advantageous, allowing the group to occupy specific hydrophobic pockets within a target protein, thereby increasing binding affinity and selectivity. nih.gov However, its steric bulk can also be detrimental if the binding site is constrained. The specific impact of these steric properties is highly dependent on the topology of the target's active site. nih.gov

| Substituent | Hammett Constant (σ_m) | van der Waals Radius (Å) |

|---|---|---|

| -H | 0.00 | 1.20 |

| -CH₃ | -0.07 | 2.00 |

| -CF₃ | +0.43 | 2.44 |

| -OCF₃ | +0.38 | ~2.7 (estimated) |

The Hammett constant (σ_m) reflects the electronic effect of a substituent at the meta position. A positive value indicates an electron-withdrawing effect. Van der Waals radii are approximate values for comparison.

Structural Impact of the Phenoxy Linker on Molecular Recognition

The diaryl ether linkage is not merely a spacer but an active contributor to molecular recognition. It dictates the relative orientation of the two aromatic rings and possesses inherent properties that influence binding.

Significance of the Aniline (B41778) Substitution Pattern in Activity Profiling

The aniline ring is a key interaction domain in many kinase inhibitors, often forming critical hydrogen bonds with the "hinge" region of the kinase ATP binding site. Therefore, the substitution pattern on this ring has a profound impact on the activity profile of the molecule.

SAR studies on various classes of kinase inhibitors containing an aniline or anilino-like moiety have established clear principles. The electronic nature and position of substituents can modulate the basicity of the aniline nitrogen and its ability to act as a hydrogen bond donor or acceptor.

Electron-Withdrawing Groups (EWGs): In studies of 4-anilinoquinazoline (B1210976) inhibitors of the epidermal growth factor receptor (EGFR), small, lipophilic, electron-withdrawing groups (e.g., bromine, chlorine) on the 3-position (meta) of the aniline ring led to enhanced potency. EWGs decrease the electron density of the ring and can influence the acidity of the N-H proton, potentially strengthening hydrogen bonds with the kinase hinge. researchgate.net

Electron-Donating Groups (EDGs): Conversely, in some inhibitor series, electron-donating groups (e.g., -NH₂, -OMe) have been shown to increase activity, suggesting that higher electron density in certain regions of the molecule can be favorable for interaction with the target.

Positional Isomerism: The position of the substituent is critical. For a series of 2-substituted aniline pyrimidine (B1678525) derivatives, para-substitution on the aniline ring was found to be superior to meta-substitution for inhibitory activity against c-Met kinase. nih.gov This highlights the directional nature of interactions within the binding pocket, where a substituent at one position may form favorable contacts while the same group at another position might cause a steric clash or be solvent-exposed.

In the context of 3-(3-(trifluoromethoxy)phenoxy)aniline analogs, modifications to the aniline ring would be expected to significantly alter biological activity. For instance, adding a small methyl group (an EDG) or a halogen (an EWG) at the ortho, meta, or para positions relative to the amine could fine-tune the molecule's electronic properties and steric profile, leading to optimized interactions with a specific biological target. nih.gov

Positional Isomerism Effects on Pharmacological Activity

However, a comprehensive search of scientific databases and journals did not yield specific studies that have synthesized and evaluated a series of positional isomers of this compound to determine their pharmacological activities. Consequently, no data tables with comparative activity data for these isomers can be compiled.

Preclinical Investigations of Biological Activity and Underlying Mechanistic Insights

Anticancer Research and Target-Specific Modulation

Studies on Cell Proliferation and Apoptosis Modulation

No peer-reviewed studies or preclinical data could be located that specifically investigate the effects of 3-(3-(Trifluoromethoxy)phenoxy)aniline on cell proliferation or apoptosis. While aniline (B41778) derivatives, in general, are a broad class of compounds with diverse biological activities, research on the modulation of apoptosis or cell growth is highly specific to the full chemical structure. researchgate.netmdpi.com There is no available information detailing the pro-apoptotic or anti-proliferative properties of this particular molecule.

Role as Selective Androgen Receptor Modulators (SARMs)

There is no evidence in the scientific literature to suggest that this compound has been investigated or identified as a Selective Androgen Receptor Modulator (SARM). The development of nonsteroidal SARMs often involves complex aryl propionamide (B166681) or related scaffolds. nih.govnih.gov While various aniline derivatives serve as precursors in the synthesis of potential SARM candidates, no documented synthesis pathways specifically name or utilize this compound as a starting material or intermediate for a compound with demonstrated SARM activity.

Insecticidal and Agrochemical Applications

No studies have been published that evaluate this compound for direct insecticidal activity or as a component in agrochemical formulations.

Research into novel quinoline-based insecticides has explored related, but structurally distinct, phenoxy aniline isomers. For instance, the development of the insecticide flometoquin (B1456449) involved derivatives synthesized from compounds such as 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline. However, there is no mention of this compound being used in the synthesis or development of this or any other class of quinoline (B57606) insecticides.

As there is no information on the development of this compound for agrochemical purposes, no data exists regarding its efficacy against any agricultural pests.

Based on a comprehensive search of available scientific literature, there are currently no specific published studies on the advanced computational and theoretical investigations for the compound This compound .

Therefore, it is not possible to provide detailed research findings for the requested sections on Molecular Docking Simulations, Molecular Dynamics (MD) Simulations, or Density Functional Theory (DFT) Calculations that focus solely on this specific molecule. The strict requirement to generate content exclusively for "this compound" cannot be met due to the absence of dedicated research in these advanced computational areas for this particular compound in the public domain.

General computational methodologies exist for the topics outlined, but their application and the resulting specific data (such as binding modes, intermolecular interactions, complex stability, optimized geometry, and molecular electrostatic potential) are unique to each chemical compound and must be determined through dedicated research, which has not been published for this compound.

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -6.58 | -2.44 | 4.14 |

| Derivative 2 | -6.23 | -2.21 | 4.02 |

| Derivative 3 | -5.89 | -1.98 | 3.91 |

| Derivative 4 | -5.77 | -1.88 | 3.89 |

| Derivative 5 | -5.61 | -1.65 | 3.96 |

| Derivative 6 | -5.99 | -1.70 | 4.29 |

| Derivative 7 | -5.52 | -1.33 | 3.37 |

Charge Distribution Analysis (e.g., Mulliken Charge, AIM Charge)

Charge distribution analysis is pivotal for understanding a molecule's electrostatic potential, dipole moment, and sites susceptible to nucleophilic or electrophilic attack. irjweb.com The Mulliken population analysis is a widely used method to calculate the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital wave function. semanticscholar.org

For the target compound, 3-(3-(Trifluoromethoxy)phenoxy)aniline, specific charge distribution data is not available. However, the aforementioned study on (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines also included a Mulliken charge analysis. researchgate.net The analysis revealed that in these related Schiff bases, the nitrogen atom of the azomethine group and the fluorine atoms of the trifluoromethyl group possess the most negative charges, identifying them as potential electron donor sites. researchgate.net Conversely, the carbon atom of the azomethine group and the carbon atoms attached to the electronegative atoms exhibit positive charges, marking them as potential electron acceptor sites. researchgate.net All hydrogen atoms were found to carry a positive charge. researchgate.net

| Atom | Charge (e) |

|---|---|

| N8 (azomethine) | -0.23 |

| C9 (azomethine) | 0.18 |

| C4 (attached to CF3) | 0.55 |

| F4' | -0.29 |

| F4'' | -0.29 |

| F4''' | -0.28 |

Potential Energy Surface (PES) Scanning for Conformational Stability

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule and identify its stable conformers and the energy barriers between them. researchgate.neticm.edu.pl A relaxed PES scan involves systematically changing a specific dihedral angle while optimizing the rest of the molecule's geometry at each step. researchgate.net This method is crucial for understanding the flexibility of a molecule and its preferred spatial arrangement, which can significantly influence its biological activity and physical properties. researchgate.neticm.edu.pl

A PES scan for this compound would likely involve the rotation around the ether linkage (C-O-C bonds) and the bond connecting the aniline (B41778) group to the phenyl ring. Such an analysis would reveal the most stable conformations by identifying the global and local minima on the potential energy surface. The transition states between these conformers would correspond to the maxima on the PES scan, providing the rotational energy barriers. researchgate.net

Detailed experimental or theoretical studies providing a PES scan specifically for this compound were not identified in the available literature. However, the general methodology is well-established, and such a study would provide critical information about its conformational preferences and stability. icm.edu.plresearchgate.net

Material Science Applications of 3 3 Trifluoromethoxy Phenoxy Aniline Derivatives

Utilization in Polymer Synthesis and Development of Advanced Materials

The primary application anticipated for 3-(3-(Trifluoromethoxy)phenoxy)aniline is as a diamine monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of fluorine atoms via the -OCF3 group can significantly modify the properties of the resulting polymers, making them suitable for advanced applications.

Fluorinated polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis typically involves a two-step polycondensation reaction between a diamine and a dianhydride. ntu.edu.tw The use of a fluorinated diamine like a derivative of this compound would be a strategic approach to tailor the properties of the final polyimide.

The introduction of the bulky and electronegative -OCF3 group can disrupt polymer chain packing, which in turn leads to several desirable characteristics:

Enhanced Solubility: The reduced intermolecular interaction allows the polymers to dissolve in a wider range of organic solvents, which is crucial for processing and fabrication of thin films and coatings. ntu.edu.twresearchgate.net

Lower Dielectric Constant: The fluorine content lowers the polarizability of the polymer chains, resulting in a lower dielectric constant. This is a critical property for materials used in microelectronics as insulators to reduce signal delay and power consumption. ntu.edu.twmdpi.com

Reduced Moisture Absorption: The hydrophobic nature of fluorinated groups minimizes water uptake, which is essential for maintaining stable dielectric properties and dimensional stability in electronic components exposed to humid environments. ntu.edu.twmdpi.com

The table below summarizes the typical property enhancements seen in fluorinated polyimides synthesized from analogous fluorinated diamines.

| Property | Effect of Fluorination | Rationale |

| Solubility | Increased | Disruption of chain packing, reducing intermolecular forces. ntu.edu.tw |

| Thermal Stability | Increased | High C-F bond energy. mdpi.com |

| Dielectric Constant | Decreased | Low polarizability of the C-F bond. ntu.edu.tw |

| Moisture Absorption | Decreased | Hydrophobic nature of fluorine. mdpi.com |

| Optical Transparency | Increased | Reduced charge-transfer complex formation. ntu.edu.tw |

The tailored properties of polyimides derived from fluorinated diamines make them excellent candidates for advanced optical and electronic applications. Their low dielectric constant and low dielectric loss are highly sought after for high-frequency communication systems and integrated circuits. mdpi.com Furthermore, the improved optical transparency and light-colored nature of these materials, resulting from the suppression of charge-transfer complexes, make them suitable for applications such as flexible displays, optical waveguides, and protective coatings for optical components. ntu.edu.twresearchgate.net

Research on Non-Linear Optical (NLO) Material Performance

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical switching, frequency conversion, and optical data storage. Organic materials, particularly those with extended π-conjugated systems and strong electron-donating or electron-withdrawing groups, are promising candidates for NLO applications. mdpi.com

While direct studies on the NLO properties of this compound derivatives are not prominent, the electronic characteristics of the molecule suggest potential in this area. The aniline (B41778) moiety can act as an electron donor, while the trifluoromethoxy group is a strong electron-withdrawing group. This donor-acceptor structure is a common design motif for creating molecules with significant third-order NLO susceptibility (χ³). researchgate.net

Research on analogous halogenated aniline oligomers has shown that the introduction of fluorine and specific donor groups can enhance hyperpolarizability, a key factor for NLO performance. researchgate.net The synthesis of chromophores incorporating the this compound structure could lead to new materials with high NLO coefficients, making them potentially useful for photonic applications. mdpi.com The Z-scan technique is a common method used to measure the third-order nonlinear properties of such materials. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 3-(3-(Trifluoromethoxy)phenoxy)aniline. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on its two phenyl rings and the amine (-NH₂) protons. The protons on the aniline (B41778) ring are influenced by the electron-donating amino group and the electron-withdrawing phenoxy group. The protons on the phenoxy ring are affected by the trifluoromethoxy (-OCF₃) substituent. The chemical shifts (δ) are typically measured in parts per million (ppm). The amine protons usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbons in both aromatic rings. The carbon attached to the trifluoromethoxy group is significantly affected by the fluorine atoms, often appearing as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the substituents. rsc.orgacs.org Carbons bonded to electronegative atoms like oxygen and nitrogen are shifted downfield. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline Ring | ||

| C1-NH₂ | - | ~147-149 |

| C2-H | ~6.4-6.5 | ~106-108 |

| C3-O | - | ~158-160 |

| C4-H | ~7.0-7.2 | ~130-131 |

| C5-H | ~6.5-6.6 | ~111-113 |

| C6-H | ~6.3-6.4 | ~102-104 |

| NH₂ | ~3.5-4.5 (broad) | - |

| Phenoxy Ring | ||

| C1'-O | - | ~155-157 |

| C2'-H | ~6.9-7.0 | ~114-116 |

| C3'-OCF₃ | - | ~149-151 (q) |

| C4'-H | ~7.3-7.4 | ~130-131 |

| C5'-H | ~7.0-7.1 | ~118-120 |

| C6'-H | ~6.9-7.0 | ~114-116 |

| -OCF₃ | ||

| CF₃ | - | ~120-122 (q, ¹JCF ≈ 257 Hz) |

Note: These are predicted values based on additive rules and data from structurally similar compounds like 3-phenoxyaniline (B129670) and 3-(trifluoromethoxy)aniline (B52521). Actual experimental values may vary. 'q' denotes a quartet multiplicity due to C-F coupling.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary and are used to confirm the presence of key structural features in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum of this compound would display characteristic absorption bands for its functional groups. The primary amine (-NH₂) group typically shows two distinct stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. wikieducator.orgwpmucdn.com The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. vscht.cz The C-O-C stretching of the aryl ether linkage gives rise to strong absorptions, typically around 1220-1280 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). s-a-s.org The trifluoromethoxy group is characterized by very strong C-F stretching bands, usually found in the 1100-1300 cm⁻¹ region. Aromatic C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to confirm the aromatic ring structures and the C-O-C ether linkage. scirp.orgscirp.org While N-H and O-H groups are often weak in Raman spectra, the aromatic ring vibrations typically produce strong and sharp signals.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Aromatic Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |

| C=C Stretch (in-ring) | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch (asymmetric) | Aryl Ether | 1220 - 1280 | Strong |

| C-F Stretch | Trifluoromethoxy (-OCF₃) | 1100 - 1300 | Very Strong |

| C-O-C Stretch (symmetric) | Aryl Ether | 1000 - 1050 | Strong |

| C-H Out-of-Plane Bend | Substituted Benzene | 690 - 900 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of the compound (C₁₃H₁₀F₃NO₂) is 281.22 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙) at m/z 281. This high-energy ion would then undergo fragmentation. The most likely fragmentation pathway involves the cleavage of the ether bond, which is a common fragmentation route for aromatic ethers. libretexts.orgmiamioh.edu This can lead to fragments corresponding to the phenoxy or aniline portions of the molecule. Other potential fragmentations include the loss of the -OCF₃ group or smaller neutral molecules like HCN from the aniline ring. miamioh.edu Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often used to observe the protonated molecule [M+H]⁺ at m/z 282 with less fragmentation, confirming the molecular weight. bris.ac.uk

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Ion Structure / Fragment Lost | Ion Type |

| 282 | [C₁₃H₁₀F₃NO₂ + H]⁺ | Protonated Molecule ([M+H]⁺) |

| 281 | [C₁₃H₁₀F₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 188 | [M - C₆H₅O]⁺ | Loss of phenoxy radical |

| 174 | [M - OCF₃]⁺ | Loss of trifluoromethoxy radical |

| 93 | [C₆H₅NH₂]⁺˙ | Aniline fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a mixture, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed. chromatographyonline.comchromatographyonline.com In this setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid to improve peak shape. lcms.cz

Detection is commonly achieved using an ultraviolet (UV) detector. The two aromatic rings in this compound act as chromophores, absorbing UV light. The wavelength of maximum absorbance (λmax) is typically determined by running a UV-Vis spectrum of the compound and is often found in the 230-280 nm range for such aromatic systems. Quantification is performed by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentrations. chromatographyonline.comresearchgate.net

Table 4: Typical HPLC-UV Method Parameters for Analysis of Aromatic Amines

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution, e.g., 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25-40 °C |

| Detection | UV at λ ≈ 254 nm |

For trace-level quantification and analysis in complex matrices (e.g., biological or environmental samples), Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer.

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net The first quadrupole (Q1) is set to select the precursor ion, which is usually the protonated molecule ([M+H]⁺, m/z 282). This ion is then fragmented in the second quadrupole (collision cell, Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the target analyte. A second, "qualifier" transition is often monitored to provide an additional layer of confirmation, ensuring reliable identification and minimizing false positives. nih.gov The high selectivity of MRM allows for accurate quantification even in the presence of co-eluting matrix interferences.

Table 5: Proposed LC-MS/MS MRM Transitions for this compound

| Transition Type | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Purpose |

| Primary (Quantifier) | 282.1 | 188.1 | For quantification |

| Secondary (Qualifier) | 282.1 | 93.1 | For confirmation |

Note: These transitions are proposed based on predicted fragmentation of the protonated molecule [M+H]⁺. Optimal collision energies would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivatives

Gas chromatography is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. For a molecule like this compound, which possesses a polar amino group (-NH2), direct analysis by GC can be challenging due to potential issues with peak tailing, poor chromatographic resolution, and thermal instability. To overcome these limitations, chemical derivatization is employed to convert the polar amine into a more volatile and thermally stable derivative. jfda-online.comyoutube.comresearchgate.net

Acylation is a common and effective derivatization strategy for primary amines. researchgate.net In this process, the active hydrogens on the amino group are replaced with an acyl group. Reagents such as pentafluorobenzoyl chloride or 4-carbethoxyhexafluorobutyryl chloride are often used. nih.govresearchgate.net This reaction, typically performed in a suitable solvent and under basic conditions, yields a stable, less polar derivative that exhibits excellent chromatographic behavior. The introduction of fluorine atoms in the derivatizing agent also enhances the sensitivity of detection by mass spectrometry. jfda-online.com

Once derivatized, the sample is injected into the GC/MS system. The gas chromatograph separates the derivatized analyte from other components in the mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. For quantification, specific ions characteristic of the derivatized analyte are monitored. nih.gov

The application of GC/MS for the analysis of analogous aromatic amines and diphenyl ethers is well-established, providing a robust framework for the characterization of derivatized this compound. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | Pentafluorobenzoyl chloride (PFBOC) |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium (Constant flow rate, e.g., 1.0 mL/min) |

| Oven Temperature Program | Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |

X-Ray Diffraction Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in biological or material science applications.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov By rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained.

The data is then processed to calculate an electron density map of the repeating unit cell of the crystal. youtube.com A molecular model of this compound is then fitted into this map. The final step involves computational refinement of the atomic positions, bond lengths, and angles to achieve the best possible fit with the experimental diffraction data. proteopedia.org

Based on crystallographic studies of analogous aniline and diphenyl ether derivatives, several structural features can be anticipated for this compound. nih.govnih.gov The molecule is not expected to be perfectly planar. The two phenyl rings will likely be twisted relative to each other, with a significant dihedral angle between their mean planes. nih.gov The amine group in anilines is typically slightly pyramidalized. wikipedia.org In the crystal lattice, intermolecular hydrogen bonds involving the amine group (N-H) as a donor and the ether oxygen (O) or the nitrogen of a neighboring molecule as an acceptor are expected to be a dominant force in dictating the crystal packing. researchgate.netresearchgate.net These interactions link the molecules into chains, sheets, or more complex three-dimensional networks.

| Parameter | Anticipated Finding |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric groups (e.g., P2₁/c, Pbca) |

| C-N Bond Length (Aniline) | ~1.41 Å |

| C-O-C Bond Angle (Ether) | ~118-120° |

| Phenyl-O-Phenyl Dihedral Angle | Significant twist, likely in the range of 60-85° |

| Dominant Intermolecular Interaction | N-H···O or N-H···N Hydrogen Bonds |

Q & A

Q. What are the key physicochemical properties of 3-(3-(Trifluoromethoxy)phenoxy)aniline, and how do they influence its reactivity?

The compound (CAS 263266-23-5) has a molecular weight of 269.07 g/mol, a topological polar surface area of 44.5 Ų, and a logP (XlogP) value of ~4, indicating moderate hydrophobicity . The hydrogen bond donor/acceptor count (1 donor, 3 acceptors) suggests potential for intermolecular interactions, which may influence solubility and crystallization. These properties are critical for designing reaction conditions (e.g., solvent selection) and predicting bioavailability in drug discovery .

Q. What standard synthetic routes are used to prepare this compound?

A common method involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, 3-(trifluoromethoxy)phenol can react with 3-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF), followed by catalytic hydrogenation to reduce the nitro group to an amine . Alternative routes include Buchwald-Hartwig amination using palladium catalysts to couple aryl halides with protected amines .

Q. How should researchers handle this compound safely in laboratory settings?

Referencing Safety Data Sheets (SDS), personal protective equipment (PPE) such as nitrile gloves, lab coats, and chemical goggles are mandatory. The compound’s amine group may pose respiratory or dermal irritation risks. Work should be conducted in a fume hood, and spills neutralized with absorbent materials (e.g., vermiculite). Emergency procedures include eye washing and decontamination showers .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the aniline ring be addressed?

The trifluoromethoxy group is electron-withdrawing, directing electrophilic substitution to the para position relative to the phenoxy group. For meta-functionalization, protecting the amine (e.g., as a Boc or silyl group) is necessary. Metalation with tert-butyllithium at low temperatures (-78°C) enables directed ortho-lithiation, followed by quenching with electrophiles (e.g., CO₂ for carboxylation) .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reaction pathways?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model charge distribution and frontier molecular orbitals (HOMO/LUMO). These studies reveal the electron-deficient nature of the trifluoromethoxy group, guiding predictions of nucleophilic attack sites or photophysical behavior .

Q. How does this compound serve as a precursor in medicinal chemistry?

It is a key intermediate in synthesizing kinase inhibitors and cytotoxic agents. For example, coupling with quinazoline derivatives via amidation yields compounds targeting epidermal growth factor receptor (EGFR) pathways. The trifluoromethoxy group enhances metabolic stability and bioavailability by reducing oxidative degradation .

Q. What analytical techniques are recommended for characterizing reaction intermediates?

- NMR : NMR detects trifluoromethoxy group integrity (δ ~ -55 to -60 ppm). NMR monitors amine proton shifts (δ 5.5–6.5 ppm).

- LC-MS : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 270.07).

- X-ray crystallography : Resolves stereoelectronic effects of the trifluoromethoxy group in solid-state structures .

Q. What strategies mitigate competing side reactions during cross-coupling?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful control of base (e.g., Cs₂CO₃) and ligand (XPhos) to avoid dehalogenation. For Buchwald-Hartwig amination, sterically hindered ligands (e.g., DavePhos) improve yields by suppressing aryl C–O bond cleavage .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How can reproducibility be improved?

Variations in yields (e.g., 59–93% in amidation ) often stem from trace moisture or oxygen. Implementing rigorous inert conditions (argon/vacuum lines) and pre-drying solvents (molecular sieves) enhances consistency. Kinetic studies (e.g., monitoring by TLC or in-situ IR) identify optimal reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.